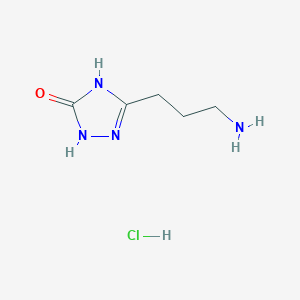
3'-Amino-2',3'-dideoyinosine
Vue d'ensemble
Description
3’-Amino-2’,3’-dideoyinosine is a chemical compound with the molecular formula C10H13N5O3 and a molecular weight of 251.24 g/mol. This compound is a modified nucleoside, specifically an amino-modified version of 2’,3’-dideoxyinosine. It has garnered attention in scientific research due to its potential biological properties and various applications in experimental studies.
Méthodes De Préparation
The preparation of 3’-Amino-2’,3’-dideoyinosine can be achieved through enzymatic methods. One notable method involves using nucleoside phosphorylases derived from Bacillus stearothermophilus . This method allows for efficient and economical mass production through high-rate enzymatic conversion and high-purity purification . Additionally, industrial production methods often involve cGMP synthesis workshops, ensuring high-quality and scalable production.
Analyse Des Réactions Chimiques
3’-Amino-2’,3’-dideoyinosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the compound .
Applications De Recherche Scientifique
3’-Amino-2’,3’-dideoyinosine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other nucleoside analogs. In biology and medicine, it is employed in the study of antiviral properties, particularly in combating HIV and hepatitis B. The compound acts by impeding the reverse transcriptase enzyme, thereby obstructing viral replication and reducing viral load.
Mécanisme D'action
The mechanism of action of 3’-Amino-2’,3’-dideoyinosine involves its incorporation into viral DNA by reverse transcriptase. This incorporation prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains . As a result, the compound acts as a chain terminator, effectively inhibiting viral replication . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis pathway .
Comparaison Avec Des Composés Similaires
3’-Amino-2’,3’-dideoyinosine is similar to other nucleoside analogs, such as 2’,3’-dideoxyinosine and didanosine. its unique amino modification distinguishes it from these compounds. The amino group enhances its biological activity and potential therapeutic applications . Similar compounds include 2’,3’-dideoxyinosine, didanosine, and other modified nucleosides used in antiviral research .
Propriétés
IUPAC Name |
9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)









